Formamide, [14C]
CAS No.: 104809-61-2
Cat. No.: VC20743300
Molecular Formula: CH3NO
Molecular Weight: 47.033 g/mol
* For research use only. Not for human or veterinary use.
![Formamide, [14C] - 104809-61-2](/images/no_structure.jpg)
CAS No. | 104809-61-2 |
---|---|
Molecular Formula | CH3NO |
Molecular Weight | 47.033 g/mol |
IUPAC Name | aminoformaldehyde |
Standard InChI | InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 |
Standard InChI Key | ZHNUHDYFZUAESO-NJFSPNSNSA-N |
Isomeric SMILES | [14CH](=O)N |
SMILES | C(=O)N |
Canonical SMILES | C(=O)N |
Chemical Identity and Structure
Basic Identification
Formamide, [14C] is identified by the CAS Registry Number 104809-61-2 and is characterized by the molecular formula CH3NO, where one carbon atom is the radioactive carbon-14 isotope . The compound has a molecular weight of 47.033 g/mol, as computed by PubChem 2.1 . This slight increase in molecular weight compared to standard formamide (45.0406 g/mol) is due to the presence of the heavier carbon-14 isotope instead of the more common carbon-12 .
Structural Characteristics
The structure of Formamide, [14C] maintains the planar arrangement typical of amides, featuring a carbon atom (in this case 14C) double-bonded to oxygen and single-bonded to a nitrogen atom. The nitrogen atom carries two hydrogen atoms, while the carbon atom carries one hydrogen atom . This structural arrangement is responsible for the compound's chemical reactivity and participation in various biochemical processes.
Chemical Identifiers
Various chemical identifiers help in the unambiguous identification of Formamide, [14C] in chemical databases and literature. These include:
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | aminoformaldehyde | PubChem (LexiChem 2.6.6) |
InChI | InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 | PubChem (InChI 1.0.5) |
InChIKey | ZHNUHDYFZUAESO-NJFSPNSNSA-N | PubChem (InChI 1.0.5) |
SMILES | 14CHN | PubChem (OEChem 2.3.0) |
Physical and Chemical Properties
Computed Properties
The computed properties of Formamide, [14C] provide insights into its potential behavior in chemical reactions and biological systems:
Radiochemical Properties
The specific activity of Formamide, [14C] typically ranges from 20-50 mCi/mmol . This parameter is crucial for researchers as it indicates the radioactive concentration of the compound, helping to determine appropriate experimental protocols and safety measures when working with this radioactive material.
Synthesis and Production
Related Synthesis Applications
Applications in Research and Industry
Radiochemical Tracing
Formamide, [14C] serves as an essential tool in radiochemical tracing experiments, allowing researchers to track the fate of the carbon atom through chemical reactions and biological processes. The radioactive signal from the carbon-14 isotope provides a sensitive and specific means of detection, making it valuable for metabolic studies and reaction mechanism investigations.
Pharmaceutical Research
In pharmaceutical research, carbon-14 labeled compounds like Formamide, [14C] are instrumental in drug development processes. They enable researchers to study drug metabolism, pharmacokinetics, and the environmental fate of pharmaceutical compounds . The synthesis of radiolabeled drugs using carbon-14 precursors helps in understanding how drugs are processed in the body and their potential environmental impact.
Environmental Fate Studies
Radiolabeled compounds are particularly valuable in environmental fate studies, where tracking the movement and transformation of chemicals in environmental systems is crucial. Formamide, [14C] and its derivatives enable researchers to monitor the degradation pathways and persistence of various compounds in different environmental compartments, providing essential data for environmental risk assessment .
Related Compounds and Research Context
Chemical Relatives
Formamide, [14C] belongs to a family of radiolabeled compounds used in research settings. Related compounds include:
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UREA, [14C]
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THYMIDINE, [2-14C]
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URACIL, [2-14C]
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N,N-DIMETHYLFORMAMIDE, [CARBONYL-14C]
These related compounds expand the toolkit available to researchers for various radiochemical investigations, each offering specific advantages depending on the research question.
Formamide in General Research
Standard formamide (without the carbon-14 label) has been studied extensively for its potential role in prebiotic chemistry. Recent research has demonstrated that formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . In particular, studies have shown that formamide can be directly synthesized from carbon dioxide and water using nickel-iron nitride heterostructures under mild hydrothermal conditions, suggesting potential pathways for the formation of complex organic molecules under early Earth conditions .
Future Research Directions
Expanded Applications
The versatility of Formamide, [14C] as a radiochemical tracer suggests potential expanded applications in emerging research areas, including advanced drug delivery systems, nanomedicine, and systems biology. Its role as a building block for more complex radiolabeled compounds continues to make it valuable in various scientific disciplines.
Novel Synthesis Approaches
Recent advances in the synthesis of formamide from carbon dioxide and water using nickel-iron nitride catalysts point to potential novel approaches for the sustainable production of formamide derivatives, including radiolabeled variants. These approaches could potentially reduce the environmental footprint of radiochemical synthesis while expanding the availability of these important research tools.
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